An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-dicyanopropionate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dicyanopropionate is a versatile organic compound and a key synthetic intermediate.[1] With the chemical formula C₇H₈N₂O₂, this ester is of significant interest in medicinal and agricultural chemistry.[1] Its molecular structure, featuring two cyano groups and an ester functional group, provides multiple reactive sites, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2,3-dicyanopropionate, with a focus on its role in the development of agrochemicals.
Physicochemical Properties
Ethyl 2,3-dicyanopropionate is typically a colorless to light yellow or brown oily liquid at room temperature.[1][3] It possesses a faint, ester-like odor.[1] The compound is soluble in organic solvents such as chloroform and methanol, but sparingly soluble in water.[1][3] It is generally stable under ambient conditions but may be sensitive to moisture and heat.[1]
Table 1: Physicochemical Data of Ethyl 2,3-dicyanopropionate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| CAS Number | 40497-11-8 | [5] |
| Appearance | Colorless to light orange to yellow clear liquid | [4] |
| Boiling Point | 120-135 °C | [3][6] |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [3][6] |
| Specific Gravity | 1.12 | [5] |
| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [1][3] |
| Storage Temperature | Room Temperature, sealed in a dry place | [3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the propionate backbone.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the two cyano carbons, and the carbons of the ethyl and propionate groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N (cyano) stretching vibrations and the C=O (carbonyl) stretching of the ester group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
Ethyl 2,3-dicyanopropionate is exclusively produced through industrial organic synthesis.[1] A common laboratory and industrial-scale synthesis involves the reaction of ethyl cyanoacetate with paraformaldehyde and a cyanide salt, such as sodium cyanide or potassium cyanide.[2]
Synthesis of Ethyl 2,3-dicyanopropionate
Reactants:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Sodium cyanide (can be used as a liquid aqueous solution)[7]
-
Dichloromethane (as solvent)[7]
-
A catalyst (e.g., dodecyltrimethylammonium bromide)[7]
-
Hydrochloric acid (for acidification)[7]
Procedure:
-
A solution of liquid sodium cyanide is concentrated and dehydrated, followed by the addition of dichloromethane for water separation.[7]
-
The mixture is cooled to 10-15 °C.[7]
-
Ethyl cyanoacetate, paraformaldehyde, and a catalyst are added to the reaction mixture.[7]
-
The reaction is maintained at this temperature for 2-4 hours.[7]
-
After the reaction is complete, hydrochloric acid is added for acidification.[7]
-
The mixture is allowed to stand and separate into layers, with the lower layer being the dichloromethane organic layer.[7]
-
The organic layer is washed with water, and the dichloromethane is removed to yield the crude product.[7]
-
The crude product is then purified by reduced pressure rectification to obtain the finished Ethyl 2,3-dicyanopropionate.[7]
Applications in Synthesis
The primary application of Ethyl 2,3-dicyanopropionate is as a crucial intermediate in the synthesis of agrochemicals, particularly phenylpyrazole insecticides like Fipronil.[8]
Experimental Workflow: Synthesis of Fipronil from Ethyl 2,3-dicyanopropionate
The synthesis of Fipronil from Ethyl 2,3-dicyanopropionate involves a multi-step process, beginning with the formation of a pyrazole ring.
Caption: Synthesis pathway of Fipronil from Ethyl 2,3-dicyanopropionate.
Safety and Handling
Ethyl 2,3-dicyanopropionate is considered moderately toxic.[1] Prolonged or repeated exposure may cause skin sensitization and respiratory irritation.[1] Acute exposure can lead to irritation of the eyes and mucous membranes.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[9]
Conclusion
Ethyl 2,3-dicyanopropionate is a pivotal building block in synthetic organic chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate for the production of complex heterocyclic molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals involved in the development of novel pharmaceuticals and agrochemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl 2,3-dicyanopropionate | 40497-11-8 | Benchchem [benchchem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. Ethyl 2,3-Dicyanopropionate | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. chembk.com [chembk.com]
- 7. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. capotchem.cn [capotchem.cn]
